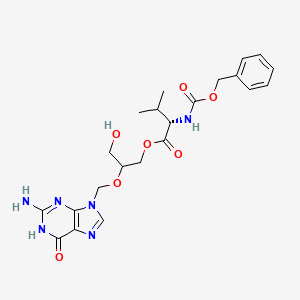
CBZ-Vaganciclovir
Descripción general
Descripción
CBZ-Vaganciclovir is a compound with the molecular formula C22H28N6O7 . It is also known by other names such as N-Carbobenzyloxy-L-valinyl-ganciclovir and 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl [(benzyloxy)carbonyl]-L-valinate .
Synthesis Analysis
The synthesis of CBZ-Vaganciclovir involves several steps. One method starts with ganciclovir, a solvent, DCC, DMAP, and CBZ-L-valine. These are subjected to stirring reaction at room temperature, then water is added, stirring and suction filtration are performed . The obtained filtrate is concentrated to be dry, a reactant is added for heating reflux, cooling is performed to reach below zero, an alkaline solution is dropwise added, and filter pressing is performed to obtain a filter cake .
Molecular Structure Analysis
The molecular structure of CBZ-Vaganciclovir is complex. It includes a purine ring system with oxygen, sulphur, or nitrogen atoms directly attached in positions 2 and 6 . The InChI code for CBZ-Vaganciclovir is InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CBZ-Vaganciclovir include selective hydrolysis, reaction with a coupling agent, and hydrolysis under basic conditions . The final synthesized compounds are characterized using FT-IR,¹H NMR, and LC-MS .
Physical And Chemical Properties Analysis
CBZ-Vaganciclovir has a molecular weight of 488.5 g/mol . Its IUPAC name is [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate .
Aplicaciones Científicas De Investigación
Antiviral Applications
CBZ-Vaganciclovir is a prodrug of ganciclovir, which is a potent antiviral agent used to prevent and treat cytomegalovirus (CMV) infections . It is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This makes it a valuable tool in the treatment of diseases caused by viruses, particularly CMV.
Treatment of CMV Retinitis
Valganciclovir, the active form of CBZ-Vaganciclovir, is used to treat CMV retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . CMV retinitis is an eye infection that can lead to blindness if left untreated.
Prevention of CMV Infection
In addition to treating active CMV infections, CBZ-Vaganciclovir is also used for the prophylaxis of CMV infection . This is particularly important in immunocompromised patients, such as those undergoing organ transplantation, where CMV infection can have severe consequences.
Treatment of Glioblastoma
Recent research has shown that CBZ-Vaganciclovir may have potential in the treatment of glioblastoma, a type of brain cancer . The presence of CMV in the majority of glioblastoma may represent a therapeutic target, and treatment with CBZ-Vaganciclovir has been shown to prolong the median overall survival of patients with newly diagnosed glioblastoma .
Treatment of Congenital CMV Disease
CBZ-Vaganciclovir has been used in a clinical trial in Japan for the treatment of infants aged ≤2 months with congenital CMV disease . The primary endpoint was the change in the whole blood CMV load before and after treatment .
Pharmaceutical Research
CBZ-Vaganciclovir has been the subject of extensive pharmaceutical research, particularly in relation to its pharmacokinetics and pharmacodynamics . Understanding these aspects of the drug can help to optimize its use in clinical settings.
Chemical Research
CBZ-Vaganciclovir has also been studied in the field of chemical research, with a focus on its synthesis and preparation . This research is crucial for the production of the drug and for the development of more efficient and cost-effective synthesis methods.
Biological Research
The biological effects of CBZ-Vaganciclovir, particularly its impact on the immune system, are a significant area of research . Understanding these effects can provide valuable insights into the drug’s mechanism of action and potential side effects.
Mecanismo De Acción
Target of Action
CBZ-Valganciclovir is a prodrug of ganciclovir . The primary target of ganciclovir is the DNA polymerase of cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the virus by synthesizing new DNA molecules.
Mode of Action
CBZ-Valganciclovir, after administration, is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase. It is then further phosphorylated via cellular kinases to produce the triphosphate form .
Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . Additionally, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .
Biochemical Pathways
The biochemical pathway primarily affected by ganciclovir is the DNA synthesis pathway of the CMV. By inhibiting the DNA polymerase and disrupting the elongation of viral DNA, ganciclovir prevents the replication of the virus .
Pharmacokinetics
It is known that valganciclovir, the compound from which cbz-valganciclovir is derived, is rapidly converted to ganciclovir after oral administration . This conversion is facilitated by intestinal and hepatic esterases . More research is needed to fully understand the ADME properties of CBZ-Valganciclovir.
Result of Action
The primary result of CBZ-Valganciclovir’s action is the inhibition of CMV replication. By disrupting the synthesis of viral DNA, the drug prevents the virus from multiplying and spreading within the host organism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCZUCRFYVVAW-LYKKTTPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453676 | |
| Record name | Cbz-Valine ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194154-40-0 | |
| Record name | Cbz-Valine ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBZ-Vaganciclovir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



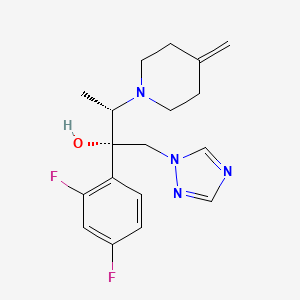
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

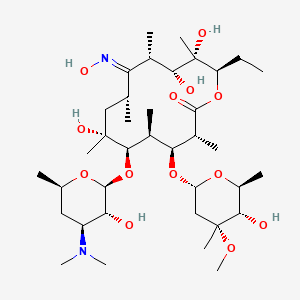

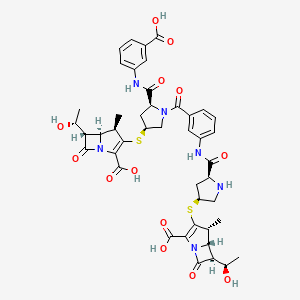
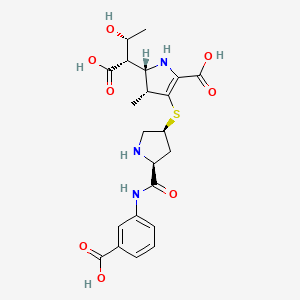
![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)